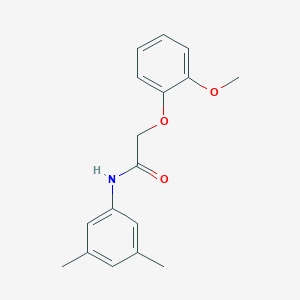
Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as CDMQ, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been found to modulate the activity of various signaling pathways involved in cell growth and survival, leading to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. Additionally, this compound has been extensively studied in various in vitro and in vivo models, making it a well-established compound for scientific research. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One potential direction is to explore its therapeutic potential in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic applications. Furthermore, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is an area of active research.
合成法
The synthesis of Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves the reaction of 2,5-dimethoxyphenethylamine with ethyl 7-chloro-4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with purity greater than 95%.
科学的研究の応用
Methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C26H26ClNO5 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
methyl 7-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26ClNO5/c1-14-23(26(30)33-4)24(18-13-16(31-2)9-10-22(18)32-3)25-20(28-14)11-15(12-21(25)29)17-7-5-6-8-19(17)27/h5-10,13,15,24,28H,11-12H2,1-4H3 |
InChIキー |
KDXGVYHKCDDFNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=C(C=CC(=C4)OC)OC)C(=O)OC |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=C(C=CC(=C4)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

